[Methyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid
Description
[Methyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid is a tertiary amine derivative featuring a piperidine ring substituted with methyl groups and an acetic acid moiety. Such compounds are often explored in pharmaceutical chemistry for their bioactivity, particularly in targeting neurological or metabolic pathways .
Properties
IUPAC Name |
2-[methyl-[(1-methylpiperidin-2-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-11(8-10(13)14)7-9-5-3-4-6-12(9)2/h9H,3-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFTXHZVQFAPAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the alkylation of piperidine with methyl bromoacetate, followed by hydrolysis to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes esterification and amidation under standard conditions.
These reactions are foundational for modifying solubility or introducing targeting moieties in drug design .
Decarboxylation
The carboxylic acid group may undergo decarboxylation under thermal or oxidative conditions, forming CO₂ and a secondary amine.
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Thermal decarboxylation : At elevated temperatures (>150°C), the compound loses CO₂, yielding [Methyl-(1-methyl-piperidin-2-ylmethyl)-amine].
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Oxidative decarboxylation : In the presence of oxidizing agents (e.g., KMnO₄), the reaction proceeds via radical intermediates.
Salt Formation
The tertiary amine reacts with acids to form stable salts, enhancing aqueous solubility.
| Acid | Salt Formed | Application |
|---|---|---|
| HCl | Hydrochloride salt | Improves bioavailability in pharmaceuticals . |
| Succinic acid | Hemisuccinate salt | Common in prodrug formulations . |
Salt formation is critical for pharmaceutical processing, as seen in related piperidine derivatives .
Redox-Neutral Functionalization
The tertiary amine participates in redox-neutral α-C–H functionalization, as observed in analogous piperidine systems . Key pathways include:
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Iminium ion formation : Catalyzed by acetic acid, the amine forms an iminium intermediate, enabling nucleophilic attack at the α-carbon .
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Azomethine ylide generation : Proton transfer generates ylides, which undergo cycloaddition reactions (e.g., with quinones) .
This reactivity is exploited in synthesizing fused heterocycles or modifying the piperidine ring .
Alkylation and Acylation
The tertiary amine can undergo alkylation or acylation, though steric hindrance from the piperidine ring may limit reactivity.
| Reaction Type | Reagent | Product |
|---|---|---|
| Alkylation | Methyl iodide | Quaternary ammonium salt |
| Acylation | Acetyl chloride | N-acetyl derivative |
These reactions are typically conducted in polar aprotic solvents (e.g., DMF) with bases to scavenge acids .
Complexation with Metals
The piperidine nitrogen and carboxylate oxygen can act as ligands for metal ions.
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Cu(II) complexes : Stabilized via chelation, with potential catalytic or antimicrobial applications.
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Fe(III) complexes : Explored in oxidation reactions.
Hydrolysis and Stability
The compound is stable under mild acidic/basic conditions but hydrolyzes under extremes:
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Acidic hydrolysis : Cleaves the methylamino-acetic acid bond, yielding 1-methylpiperidine-2-methanol and glycine derivatives.
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Basic hydrolysis : Degrades the piperidine ring at elevated temperatures.
Thermal Stability
Prolonged heating above 90°C causes discoloration (yellowing), indicating decomposition . Optimal reaction temperatures for stability are ≤70°C .
Spectroscopic Analysis
Key characterization methods include:
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its role as a pharmacological agent . Its structural features allow it to interact with specific biological targets, making it a candidate for drug development. Notably, piperidine derivatives are known for their diverse biological activities, which can include:
- Anticancer Properties : Research has indicated that compounds similar to methyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid can inhibit cancer cell proliferation. For instance, studies on piperidine analogs have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Neurological Applications : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its interaction with neurotransmitter receptors could provide avenues for developing treatments for conditions like depression or anxiety .
Case Study: Anticancer Activity
A study focused on the synthesis of piperidine derivatives revealed that modifications to the piperidine ring significantly affected their anticancer activity. The study reported that certain derivatives exhibited IC50 values in the low micromolar range against leukemia cells, indicating promising therapeutic potential .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Methyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid | 0.55 | >6 |
| Piperidine derivative A | 0.33 | 30 |
| Piperidine derivative B | 0.78 | 34 |
Biological Research
In biological research, methyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid is studied for its interactions with various enzymes and receptors. Its mechanism of action often involves modulation of signaling pathways, which can lead to significant biological effects.
Chemical Synthesis and Applications
Methyl-(1-methyl-piperidin-2-ylmethyl)-amino-acetic acid serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Capable of undergoing reduction to yield alcohols or amines.
- Substitution Reactions : Engages in nucleophilic substitution reactions, allowing for the introduction of different functional groups .
Industrial Applications
In addition to its research applications, this compound has potential uses in the pharmaceutical industry as an intermediate in drug synthesis and development of new materials.
Mechanism of Action
The mechanism of action of [Methyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Due to the discontinuation of [Methyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid and sparse peer-reviewed data, comparisons are inferred from structurally analogous tertiary amines and piperidine derivatives.
Table 1: Comparative Analysis of Selected Tertiary Amines and Piperidine Derivatives
Key Findings:
Bioactivity Potential: The carboxylic acid group in this compound differentiates it from simpler tertiary amines like N-methylpiperidine, which lack hydrogen-bonding capacity. This could enhance binding specificity in biological systems compared to non-polar analogs .
Synthetic Challenges: Unlike piperidine-2-carboxylic acid (a naturally occurring amino acid derivative), the methyl-piperidinylmethyl substitution in the target compound likely complicates synthesis, contributing to its discontinuation .
Pharmacological Relevance : Compared to diphenhydramine, which shares a tertiary amine group, the acetic acid moiety in the target compound may reduce blood-brain barrier permeability, limiting central nervous system applications.
Biological Activity
[Methyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid, a compound with a piperidine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its versatility in medicinal chemistry. Piperidine derivatives often exhibit a range of biological activities, making them significant for drug development. The structural characteristics of this compound facilitate interactions with various biological targets, including neurotransmitter receptors.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It may function as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and signaling pathways. Research indicates that it may modulate the activity of neurotransmitters such as acetylcholine and dopamine, which are crucial for various neurological functions.
Neurotransmitter Modulation
Studies have shown that this compound can affect neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Its ability to interact with receptors involved in mood regulation suggests a role in treating conditions such as depression and anxiety.
Antimicrobial Properties
Research into the antimicrobial activity of piperidine derivatives indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, certain piperidine derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity against pathogens like E. coli and S. aureus .
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of piperidine derivatives found that this compound could significantly enhance neuronal survival in models of oxidative stress. The compound's mechanism was linked to its ability to modulate intracellular calcium levels and reduce apoptosis in neuronal cells .
Case Study 2: Antimicrobial Activity
In vitro studies assessing the antimicrobial properties of piperidine derivatives demonstrated that this compound exhibited notable antibacterial effects. It was tested against various bacterial strains, showing MIC values comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating infections .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
